1-Methylcyclopentyl prop-2-enoate

Description

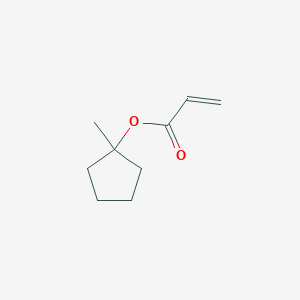

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUZLQBNYANGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571428 | |

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178889-49-1 | |

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Acrylate Esters in Organic Synthesis

Acrylate (B77674) esters, formally known as prop-2-enoates, are a class of organic compounds derived from acrylic acid. wikipedia.org These molecules are characterized by a vinyl group directly attached to a carbonyl carbon, a feature that imparts significant bifunctionality. wikipedia.org The vinyl group is highly susceptible to polymerization, while the ester group can be involved in a variety of chemical transformations. wikipedia.org

This dual reactivity makes acrylate esters exceptionally valuable as monomers in the production of a wide array of polymers. noaa.gov Industrially, acrylates are typically synthesized by reacting acrylic acid with a corresponding alcohol, a process that can be catalyzed by acids. wikipedia.org The properties of the resulting polymers are heavily dependent on the specific ester used. wikipedia.org For instance, methyl acrylate is used to produce hard resins and as a comonomer in the manufacturing of acrylic fibers. iloencyclopaedia.org Other esters like ethyl acrylate and butyl acrylate are components in coatings, adhesives, sealants, and finishes for textiles and paper. noaa.goviloencyclopaedia.org

Beyond polymerization, acrylate esters are versatile reagents in organic chemistry. They can act as Michael acceptors and dienophiles in carbon-carbon bond-forming reactions and can undergo transesterification to generate different esters. wikipedia.org The development of new methods for synthesizing acrylate esters, such as one-pot procedures from 5-monosubstituted Meldrum's acids, continues to be an active area of research, aiming for milder conditions and higher yields. acs.org

Relevance of Cyclopentyl Architectures in Chemical Scaffolds

The design of new chemical reactions that allow for the rapid and stereoselective construction of complex carbocycles like cyclopentanes from simple starting materials is a significant goal in modern organic synthesis. nih.gov Such methods are crucial for generating structural diversity, which is essential in fields like drug discovery for exploring how different molecular shapes interact with biological targets. nih.gov The ability to introduce rigid cyclopentenyl structures into molecules like peptides, for example, can modulate their conformation and biological activity. nih.gov The cyclopentyl architecture within 1-Methylcyclopentyl prop-2-enoate contributes to the unique structural properties of the molecule. cymitquimica.com

Overview of Research Trajectories for Novel Ester Compounds

Esterification Routes to Acrylate (B77674) Derivatives

The formation of the ester linkage between the bulky 1-methylcyclopentyl group and the reactive prop-2-enoate moiety is the pivotal step in the synthesis of the target compound. Direct esterification, transesterification, and specially catalyzed processes represent the primary avenues for achieving this transformation.

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, this would entail the reaction of acrylic acid with 1-methylcyclopentanol (B105226). However, the direct acid-catalyzed esterification of tertiary alcohols is often inefficient due to the steric hindrance around the hydroxyl group and the propensity for elimination side reactions under acidic conditions. youtube.com

To circumvent these challenges, more reactive derivatives of acrylic acid are often employed. A notable method for the synthesis of this compound involves the use of acryloyl chloride. google.com This acid chloride is significantly more reactive than acrylic acid and readily reacts with alcohols to form esters. The reaction is typically carried out in the presence of an organic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. google.comresearchgate.net This approach avoids the harsh acidic conditions that can lead to the dehydration of the tertiary alcohol. The yield for this method can reach over 60%. google.com

The general reaction is as follows: CH₂=CHCOCl + HOC(CH₃)(C₅H₈) → CH₂=CHCOOC(CH₃)(C₅H₈) + HCl

A study on the esterification of other tertiary alcohols, such as tertiary butyl alcohol, with carboxylic acids like acetic acid and methacrylic acid, has been successfully carried out using a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst in a non-aqueous system. google.com This suggests a potential pathway for the direct esterification of 1-methylcyclopentanol with acrylic acid under heterogeneous catalysis, which can simplify product purification.

Transesterification Processes

Transesterification, the process of exchanging the alcohol group of an ester with another alcohol, presents an alternative route to this compound. This method would typically involve reacting a simple acrylate ester, such as methyl acrylate or ethyl acrylate, with 1-methylcyclopentanol in the presence of a catalyst. lookchem.com This approach can be advantageous as it avoids the direct use of corrosive acrylic acid.

Various catalysts have been developed for the transesterification of acrylates. These include both homogeneous and heterogeneous systems. For industrial-scale production, alkyl titanates are often preferred as catalysts. google.com The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. lookchem.com

Recent research has focused on the development of highly chemoselective catalysts that can facilitate the transesterification of methyl (meth)acrylates under mild conditions. Sterically demanding sodium(I) or magnesium(II) aryloxides have shown promise in this regard, proceeding at room temperature and minimizing undesired Michael additions. acs.orgrsc.org While not specifically tested with 1-methylcyclopentanol, these catalysts offer a potential avenue for the high-yield synthesis of sterically hindered acrylates.

The table below summarizes representative conditions for the transesterification of acrylates with alcohols.

| Catalyst System | Alcohol | Acrylate | Conditions | Yield |

| Sodium(I) or Magnesium(II) Aryloxides | Primary and secondary alcohols | Methyl (meth)acrylate | 25 °C | High |

| Ca/γ-Al₂O₃ | n-hexanol | Ethyl acrylate | 80-130 °C, solvent-free | Good |

| Alkyl Titanates | 2-octanol | Ethyl acrylate | 90-130 °C | Not specified |

Catalytic Esterification Strategies

The development of effective catalysts is crucial for the efficient synthesis of esters, particularly for challenging substrates like tertiary alcohols. Both acid and base catalysts are employed in esterification and transesterification reactions.

Acid Catalysis: Strong acids like sulfuric acid and p-toluenesulfonic acid are traditional catalysts for esterification. google.com However, their use with tertiary alcohols can be problematic due to side reactions. Heterogeneous acid catalysts, such as strong-acid cation exchange resins (e.g., Amberlyst-15), offer advantages in terms of catalyst separation and potential for continuous processes. ciac.jl.cn Zirconia-supported tungstophosphoric acid is another example of a solid acid catalyst used for the direct esterification of alcohols with acrylic acid. chemicalbook.com

Base Catalysis: Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective for the transesterification of poly(methyl acrylate). researchgate.net For the synthesis of specific acrylate esters from acid chlorides, tertiary amines like triethylamine are commonly used to scavenge the HCl produced. researchgate.netresearchgate.net

The choice of catalyst is critical and depends on the specific esterification route and the nature of the substrates. For the synthesis of this compound, a catalyst that is active under mild conditions and minimizes side reactions would be ideal.

Precursor Chemistry and Building Block Derivation

The successful synthesis of this compound relies on the efficient preparation of its key precursors: 1-methylcyclopentanol and a reactive form of prop-2-enoic acid.

Synthesis of 1-Methylcyclopentanol and Related Intermediates

1-Methylcyclopentanol, the tertiary alcohol precursor, can be synthesized through several established methods.

One common and efficient method is the reaction of cyclopentanone (B42830) with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). google.comvaia.com This reaction provides a direct route to the tertiary alcohol. The process involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclopentanone, followed by an acidic workup to protonate the resulting alkoxide.

Another synthetic route to 1-methylcyclopentanol is the acid-catalyzed hydration of 1-methylcyclopentene. chemicalbook.com This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, yielding the desired tertiary alcohol. Ion exchange resins, such as Amberlyst 15, can be used as catalysts for this hydration reaction. chemicalbook.com

The table below outlines these synthetic routes to 1-methylcyclopentanol.

| Starting Material | Reagents | Product | Typical Yield |

| Cyclopentanone | 1. CH₃MgBr, 2. H₃O⁺ | 1-Methylcyclopentanol | High |

| 1-Methylcyclopentene | H₂O, Amberlyst 15 | 1-Methylcyclopentanol | 39% |

Functionalization of Prop-2-enoic Acid Moieties

To facilitate the esterification of a sterically hindered alcohol like 1-methylcyclopentanol, the carboxylic acid group of prop-2-enoic acid (acrylic acid) often needs to be activated.

The most common method for this activation is the conversion of acrylic acid to acryloyl chloride. wikipedia.org This can be achieved by treating acrylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org Acryloyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with alcohols, even sterically hindered ones, to form the corresponding acrylate ester. google.comwikipedia.org The high reactivity of acryloyl chloride makes it a key intermediate in the synthesis of this compound, particularly when direct esterification is challenging. google.com

Another approach involves the use of acid anhydrides. While less reactive than acid chlorides, acrylic anhydride (B1165640) is more reactive than acrylic acid and can be used to esterify alcohols. youtube.com The reaction with an alcohol yields the acrylate ester and a molecule of acrylic acid as a byproduct.

For certain catalytic systems, the direct use of acrylic acid is feasible. The choice of the prop-2-enoic acid derivative is therefore closely linked to the chosen esterification strategy.

Advanced Synthetic Transformations Involving Cyclopentyl-Substituted Esters

The unique structure of this compound, featuring a tertiary alcohol-derived ester and an α,β-unsaturated system, allows for a diverse range of advanced synthetic modifications.

Radical-Mediated Coupling Reactions for C-C Bond Formation

Radical reactions offer a powerful method for forming carbon-carbon bonds under conditions that are often complementary to traditional ionic pathways. libretexts.orgcapes.gov.br The electron-deficient alkene in this compound is a prime candidate for radical addition reactions. Carbon-centered radicals, generated from various precursors, can add across the double bond to forge new C-C bonds. libretexts.org These reactions are typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. nih.gov

The general mechanism involves the addition of a carbon-centered radical to the β-position of the prop-2-enoate moiety. This generates a new radical intermediate at the α-position, which is stabilized by the adjacent ester group. This intermediate can then be trapped by a hydrogen atom donor, like tributyltin hydride (Bu₃SnH), to complete the reaction, or it can participate in subsequent tandem cyclization reactions. nih.gov The versatility of this approach allows for the introduction of a wide array of alkyl and aryl groups. For instance, radical-based processes have been developed that are triggered by the photoexcitation of 4-alkyl-1,4-dihydropyridines, which can generate C(sp³)-centered radicals capable of participating in these coupling reactions. nih.gov

| Radical Precursor | Initiator/Conditions | Type of C-C Bond Formed | Research Focus |

| Alkyl Halides | Bu₃SnH, AIBN, heat | Alkyl-C | Inter- and intramolecular additions for ring synthesis. libretexts.org |

| Selenyl Esters | Bu₃SnH, AIBN, heat | Acyl-C (after rearrangement) | Synthesis of cyclic ketones via α-ketene alkyl radical intermediates. nih.gov |

| 4-Alkyl-1,4-dihydropyridines | Violet-light-emitting diode | Alkyl-C | Photocatalyst-free generation of C(sp³)-centered radicals for coupling. nih.gov |

| Alkyl Iodides | Visible light irradiation | Alkyl-C | Addition to strained σ-bonds, demonstrating non-traditional radical reactivity. nih.gov |

This table illustrates common methodologies for radical-mediated C-C bond formation applicable to α,β-unsaturated esters.

Stereoselective Alkylation and Addition Reactions

The formation of new stereocenters with high fidelity is a cornerstone of modern organic synthesis. For cyclopentyl-substituted esters like this compound, stereoselective reactions can be controlled by the existing chiral information within the molecule or through the use of chiral auxiliaries and catalysts. masterorganicchemistry.comyoutube.com

Enolate Alkylation: The α-protons of the ester are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a corresponding enolate. fiveable.meyoutube.com This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-position. fiveable.meyoutube.com The stereochemical outcome of this alkylation can be influenced by the geometry of the enolate (E vs. Z) and the steric hindrance imposed by the bulky 1-methylcyclopentyl group. fiveable.me The diastereoselectivity of such reactions on cyclic systems, even those with seven-membered rings, has been shown to be highly dependent on conformational preferences and torsional effects, suggesting that the cyclopentyl ring would exert significant facial bias. nih.gov

Conjugate Addition: Another key reaction is the stereoselective conjugate (or 1,4-) addition of nucleophiles to the α,β-unsaturated system. youtube.com The use of chiral reagents or catalysts can direct the approach of the nucleophile to one of the two enantiotopic faces of the β-carbon. For example, enantioselective epoxidation of allylic alcohols using Sharpless conditions demonstrates how catalysts can control stereochemistry, a principle that can be extended to other addition reactions. masterorganicchemistry.com

| Reaction Type | Key Reagents | Stereocontrol Element | Potential Outcome for Cyclopentyl Ester |

| Enolate Alkylation | LDA, Alkyl Halide | Steric bulk of the 1-methylcyclopentyl group; Chiral auxiliary. fiveable.mestackexchange.com | Diastereoselective formation of α-substituted esters. nih.gov |

| Aldol Reaction | Zirconium Enolate, Aldehyde | Chiral auxiliary on the ester (e.g., triphenylglycol-derived). researchgate.net | Diastereoselective and enantioselective synthesis of β-hydroxy esters. |

| Conjugate Addition | Organocuprates, Chiral Ligands | Chiral copper-ligand complex. | Enantioselective formation of β-substituted esters. |

| Ortho Ester Reaction | Phenols, BF₃·OEt₂ | Intermediate oxonium ion geometry. nih.gov | Stereoselective C-addition products. |

This table summarizes strategies for achieving stereoselectivity in reactions involving ester enolates and α,β-unsaturated systems.

Metal-Catalyzed Synthetic Routes to Structurally Related Compounds

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. The acrylate moiety in this compound is an excellent substrate for a variety of palladium-catalyzed reactions, allowing for the formation of new C-C bonds at the vinylic positions. nih.govresearchgate.net

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl or vinyl halides. researchgate.net In the context of this compound, it could be coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base to yield an arylated product, 1-methylcyclopentyl (E)-3-arylprop-2-enoate. The reaction typically proceeds with high regioselectivity at the β-position of the acrylate and often favors the formation of the E-isomer. researchgate.net

Suzuki Coupling: While less common for direct C-H functionalization of acrylates, related Suzuki-type couplings are fundamental for creating C-C bonds. For instance, structurally related vinyl halides or triflates on a cyclopentyl core could be coupled with boronic acids in the presence of a palladium or nickel catalyst to introduce aryl or vinyl substituents. scilit.comglobalauthorid.com

α-Arylation: Direct α-arylation of the ester is also possible. A palladium-catalyzed, α-selective hydroarylation of acrylates has been reported, which proceeds via a [PdII(Ar)(H)] intermediate. nih.gov This method avoids the use of strong bases typically required for enolate formation and is tolerant of a wide range of functional groups.

| Reaction Name | Catalyst System (Example) | Substrates | Product Type |

| Mizoroki-Heck Reaction | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂], Base | Acrylate + Aryl Halide | β-Arylated Acrylate researchgate.net |

| C-H Activation/Coupling | Pd(OAc)₂, Ligand | Alkene + Acrylate | Conjugated Diene Ester rsc.org |

| α-Arylation | Pd(dba)₂, Ligand, Formic Acid | Acrylate + Aryl Halide | α-Aryl Ester nih.gov |

| Carbene Coupling | Pd₂(dba)₃, PPh₃, Base | N-sulfonylhydrazone + Benzyl Halide | Methylenecyclobutanes organic-chemistry.org |

| Suzuki-Type Coupling | NiCl₂(dppe), Base | Aryl Mesylate + Arylboronic Acid | Biaryl scilit.comglobalauthorid.com |

This table provides examples of metal-catalyzed reactions applicable to modifying α,β-unsaturated esters or synthesizing structurally related compounds.

Polymerization Chemistry

The acrylate functionality of this compound makes it a monomer suitable for polymerization, a process that can proceed via several mechanisms. The bulky 1-methylcyclopentyl group is expected to play a significant role in the kinetics and outcome of these polymerization reactions.

Radical Polymerization Kinetics and Mechanisms

Radical polymerization is a common method for polymerizing acrylate monomers. researchgate.net The process involves three main stages: initiation, propagation, and termination. For this compound, a radical initiator would be used to create a radical species that attacks the electron-rich double bond of the monomer, initiating the polymerization process.

The 1-methylcyclopentyl group, a bulky aliphatic substituent, is anticipated to exert a notable influence on the radical reactivity of the monomer. This influence is primarily electronic and steric in nature. Electronically, the alkyl group is weakly electron-donating, which can subtly affect the electron density of the double bond. However, the more dominant effect is steric.

The steric hindrance imposed by the bulky 1-methylcyclopentyl group is a critical factor in the polymerization of this monomer. rsc.org This steric bulk can affect several aspects of the polymerization process:

Rate of Polymerization: The bulky substituent can hinder the approach of the growing polymer chain's radical end to a new monomer molecule, potentially leading to a lower rate of propagation compared to less hindered acrylates like methyl acrylate or ethyl acrylate. nsf.gov

Chain Transfer: Steric hindrance around the propagating radical may also influence chain transfer reactions.

Termination: The bulky groups on the polymer backbone can impede the bimolecular termination of two growing polymer chains.

Tacticity: The stereochemistry of the resulting polymer (tacticity) is also influenced by the steric bulk of the side group. rsc.org The significant steric demand of the 1-methylcyclopentyl group may favor the formation of a particular tacticity (isotactic, syndiotactic, or atactic) during polymerization. For some sterically hindered monomers, such as those with isobornyl groups, high electric fields have been shown to influence tacticity. rsc.org

| Parameter | Expected Influence of 1-Methylcyclopentyl Moiety | Rationale |

| Rate of Propagation (k_p) | Likely Decreased | Steric hindrance impedes the approach of the monomer to the growing polymer chain. |

| Rate of Termination (k_t) | Potentially Decreased | The bulky side chains can shield the radical center from other polymer chains. |

| Tacticity | May favor a specific stereochemistry | The bulky group can direct the orientation of incoming monomers. |

Controlled/Living Polymerization Methodologies

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures, controlled/living polymerization techniques are often employed. sigmaaldrich.com These methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

For a sterically hindered monomer like this compound, these techniques could offer significant advantages. For instance, visible light-mediated controlled radical polymerization has been successfully applied to a variety of acrylate monomers, allowing for the synthesis of well-defined homopolymers and block copolymers. nih.govresearchgate.netsci-hub.se The use of such controlled methods could potentially overcome some of the challenges associated with the free radical polymerization of bulky monomers. researchgate.net

Copolymerization Studies with Other Monomers

Copolymerization of this compound with other vinyl monomers (e.g., styrene (B11656), methyl methacrylate (B99206), or other acrylates) would allow for the synthesis of polymers with tailored properties. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. acs.orgtandfonline.com

Due to the steric hindrance of the 1-methylcyclopentyl group, it is plausible that the reactivity of this monomer in copolymerization would be lower than that of less hindered acrylates. This could lead to copolymers with a non-random distribution of monomer units. For example, studies on the copolymerization of bulky silyl (B83357) methacrylates have shown that the bulkiness of the substituent influences the tacticity of the resulting polymer. acs.org Similarly, some bulky methacrylamides exhibit unique copolymerization behaviors, leading to alternating copolymers. nih.gov

| Comonomer | Potential Copolymer Properties | Considerations |

| Styrene | Combination of acrylate flexibility and styrene rigidity. | Reactivity ratios would need to be determined to predict copolymer composition. |

| Methyl Methacrylate | Tuning of glass transition temperature and mechanical properties. | Steric effects from both monomers would influence polymerization kinetics. |

| n-Butyl Acrylate | Modification of softness and tackiness. | Differences in steric bulk would likely lead to non-ideal copolymerization behavior. |

Nucleophilic and Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. fiveable.melibretexts.org

Common nucleophiles that can add to α,β-unsaturated esters include amines, thiols, and carbanions. fiveable.melibretexts.org For example, the reaction with a primary or secondary amine would result in the formation of a β-amino ester. The bulky 1-methylcyclopentyl group is not expected to significantly hinder this reaction, as the attack occurs at the β-carbon of the acrylate moiety. The reaction of acrylate esters with glutathione, a biological thiol, is a well-studied example of Michael addition. nih.gov

Electrophilic addition to the double bond of acrylates can also occur, though it is generally less common than for simple alkenes due to the electron-withdrawing nature of the ester group. wikipedia.org Halogens (like bromine) can add across the double bond, often proceeding through a cyclic halonium ion intermediate. rsc.org

| Reaction Type | Reagent Example | Expected Product |

| Nucleophilic Addition (Michael Addition) | Diethylamine | 1-Methylcyclopentyl 3-(diethylamino)propanoate |

| Ethanethiol | 1-Methylcyclopentyl 3-(ethylthio)propanoate | |

| Electrophilic Addition | Bromine (Br₂) | 1-Methylcyclopentyl 2,3-dibromopropanoate |

Conjugate Addition Chemistry of the Prop-2-enoate Moiety

The prop-2-enoate group in this compound is a classic Michael acceptor. This reactivity stems from the polarization of the carbon-carbon double bond by the electron-withdrawing ester group, which renders the β-carbon electrophilic. Consequently, it readily undergoes conjugate addition (or 1,4-addition) with a variety of nucleophiles.

The general mechanism for the Michael addition to an acrylate, such as this compound, involves the attack of a nucleophile at the β-carbon. This initial addition step generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a protic solvent or upon acidic workup, yields the final 1,4-adduct.

A diverse range of nucleophiles can participate in conjugate addition reactions with acrylates. These include "soft" nucleophiles like enolates, amines, thiols, and cuprates. For instance, the reaction with an enolate, a key step in many carbon-carbon bond-forming reactions, proceeds via the attack of the enolate's α-carbon on the β-carbon of the acrylate. Similarly, aza-Michael additions involve the conjugate addition of primary or secondary amines, while thio-Michael additions utilize thiols as the nucleophilic species.

The table below summarizes the expected outcomes of conjugate addition reactions of this compound with various nucleophiles, based on the known reactivity of other acrylate esters.

| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Structure |

| Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(3-((1-methylcyclopentyl)oxy)-3-oxopropyl)malonate |

| Cyclohexylamine | None or mild acid/base | 1-Methylcyclopentyl 3-(cyclohexylamino)propanoate |

| Thiophenol | Base (e.g., Et3N) | 1-Methylcyclopentyl 3-(phenylthio)propanoate |

| Lithium dimethylcuprate | Et2O, low temp. | 1-Methylcyclopentyl 3-methylbutanoate |

This table presents expected products based on the general reactivity of acrylate esters.

Hydrosilylation of the Unsaturated Ester (Analogous to Methacrylate)

Hydrosilylation is a versatile reaction involving the addition of a silicon-hydride (Si-H) bond across a double or triple bond, typically catalyzed by a transition metal complex. acs.org In the case of α,β-unsaturated esters like this compound, hydrosilylation can, in principle, occur at the C=C double bond or the C=O double bond. However, with appropriate catalysts, selective addition to the carbon-carbon double bond can be achieved.

The most common catalysts for hydrosilylation are platinum complexes, such as Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism for hydrosilylation of an alkene involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene to the metal complex.

Insertion of the alkene into the metal-hydride bond (or metal-silyl bond).

Reductive elimination of the alkylsilane product, regenerating the catalyst. acs.org

For acrylates and methacrylates, the regioselectivity of the addition is a key consideration. The addition of the silyl group can occur at either the α- or β-carbon of the double bond. With many catalysts, the reaction proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal, less substituted carbon (the β-carbon in the case of an acrylate). acs.org However, the specific ligand environment of the catalyst can influence this outcome.

The table below illustrates the potential products from the hydrosilylation of this compound with different silanes, based on known reactions with analogous unsaturated esters.

| Silane | Catalyst | Expected Major Product |

| Triethoxysilane (HSi(OEt)3) | Karstedt's catalyst | 1-Methylcyclopentyl 3-(triethoxysilyl)propanoate |

| Phenylsilane (PhSiH3) | Rhodium complex | 1-Methylcyclopentyl 3-(phenylsilyl)propanoate |

| Diphenylsilane (Ph2SiH2) | Platinum on carbon | 1-Methylcyclopentyl 3-(diphenylsilyl)propanoate |

This table presents expected products based on the general reactivity of unsaturated esters in hydrosilylation reactions.

Cyclization Reactions Triggered by the Acrylate Unit

The acrylate moiety of this compound can serve as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the acrylate (the 2π component) reacts with a conjugated diene (the 4π component) to form a six-membered ring. The reaction is thermally allowed and often proceeds with high stereoselectivity. rsc.org

The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the substituent on the dienophile (in this case, the ester group) will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. rsc.org However, the degree of endo selectivity can be influenced by the specific diene, dienophile, and reaction conditions. nih.gov

Below are representative examples of Diels-Alder reactions that this compound would be expected to undergo.

| Diene | Conditions | Expected Product |

| 1,3-Butadiene | Heat | 1-Methylcyclopentyl cyclohex-3-ene-1-carboxylate |

| Cyclopentadiene | Room Temperature or mild heat | 1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Furan | Heat, possibly with Lewis acid catalyst | 1-Methylcyclopentyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |

This table presents expected products based on the general reactivity of acrylate esters in Diels-Alder reactions.

Radical Chemistry and Transformations

The 1-methylcyclopentyl group of the ester provides a site for the formation of a tertiary radical, which can then participate in a variety of subsequent reactions.

Generation and Reactivity of 1-Methylcyclopentyl Radicals

The 1-methylcyclopentyl radical is a tertiary cycloalkyl radical. Tertiary radicals are relatively stable compared to secondary and primary radicals due to hyperconjugation with the adjacent C-C bonds. This radical can be generated through several methods, including hydrogen atom abstraction from 1-methylcyclopentane or from the ester itself, or via the homolytic cleavage of a C-X bond (where X is a halogen or another suitable leaving group) from a precursor molecule. iu.edu Photoredox catalysis has emerged as a powerful tool for generating such radicals under mild conditions from precursors like carboxylic acids or their derivatives. acs.orgnih.gov

Once generated, the 1-methylcyclopentyl radical is a potent intermediate for C-C bond formation. It can add to electron-deficient alkenes, such as acrylates, in a Giese-type reaction. nih.gov The reactivity of this tertiary radical is influenced by steric factors; its bulky nature can affect the approach to other molecules.

Intramolecular and Intermolecular Radical Cyclizations

If a radical center is generated elsewhere in a molecule containing an acrylate moiety, intramolecular radical cyclization can occur. For instance, if a radical were formed on a chain attached to the 1-methylcyclopentyl group, it could potentially add to the acrylate double bond. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored.

In an intermolecular context, the 1-methylcyclopentyl radical can add to an external acrylate. This type of reaction is a powerful method for constructing quaternary carbon centers. For example, the addition of a 1-methylcyclopentyl radical to a molecule like methyl acrylate would generate a new radical intermediate, which would then need to be quenched, often by a hydrogen atom donor, to yield the final product. acs.org

The table below outlines potential radical reactions involving the 1-methylcyclopentyl radical.

| Reaction Type | Reactants | Radical Initiator/Conditions | Expected Product |

| Intermolecular Addition | 1-Methylcyclopentyl radical + Methyl acrylate | AIBN, Bu3SnH | Methyl 3-(1-methylcyclopentyl)propanoate |

| Intermolecular Addition | 1-Methylcyclopentyl radical + Acrylonitrile | Photoredox catalysis | 3-(1-Methylcyclopentyl)propanenitrile |

This table illustrates plausible radical reactions based on established principles of radical chemistry.

Oxidative Radical Processes and Peroxy Radical Formation

In the presence of molecular oxygen (a diradical), the 1-methylcyclopentyl radical will rapidly and irreversibly form a 1-methylcyclopentylperoxy radical (ROO•). acs.org Peroxy radicals are key intermediates in autoxidation processes. These peroxy radicals are less reactive than the initial alkyl radical but can still participate in further reactions. nih.gov

The 1-methylcyclopentylperoxy radical can abstract a hydrogen atom from a suitable donor (R'-H) to form a hydroperoxide (ROOH) and a new radical (R'•). This is a key propagation step in autoxidation chain reactions. The hydroperoxide itself can be a source of radicals upon cleavage of the weak O-O bond.

In atmospheric or combustion chemistry, peroxy radicals can undergo a variety of complex reactions, including self-reaction to form tetroxides, which can then decompose to alkoxy radicals and other products. acs.orgnih.gov The resulting 1-methylcyclopentyloxy radical (RO•) is also a highly reactive species that can undergo β-scission (ring-opening) or further hydrogen abstraction reactions. nih.gov

The formation and subsequent reactions of the 1-methylcyclopentylperoxy radical are crucial in understanding the oxidative degradation of molecules containing this structural unit.

Acid-Catalyzed Transformations and Rearrangements (Analogous to Related Cyclopentyl Systems)

The acid-catalyzed reactions of this compound are initiated by the protonation of the ester's carbonyl oxygen. This initial step enhances the electrophilicity of the carbonyl carbon, but more significantly, it facilitates the cleavage of the ester bond to form a tertiary carbocation, the 1-methylcyclopentyl cation, and acrylic acid. The stability of this tertiary carbocation is a key factor in the subsequent reaction pathways.

Once formed, the 1-methylcyclopentyl cation can undergo several transformations, including reaction with a nucleophile or rearrangement to a more stable or different carbocation. A common reaction is the hydration of the carbocation in the presence of water to form 1-methylcyclopentanol. brainly.com

A significant rearrangement pathway available to cyclopentyl systems is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This type of rearrangement involves a 1,2-shift of an alkyl group or a hydrogen atom, leading to a change in the carbon skeleton. wikipedia.org In the case of the 1-methylcyclopentyl cation, a methyl shift would result in a secondary carbocation, which is less stable, making this specific rearrangement less likely under standard conditions. However, ring-expansion or contraction is a possibility in more complex cyclopentyl systems, often driven by the relief of ring strain or the formation of a more stable carbocation. youtube.com

The stability of the carbocation intermediate plays a crucial role in determining the major product of the reaction. For instance, in the acid-catalyzed hydration of 1-methylcyclopentene, the formation of the more stable tertiary carbocation leads to 1-methylcyclopentanol as the major product. brainly.com

It is also important to consider the reactivity of the acrylate portion of the molecule. Acrylate esters can participate in various reactions, including Michael additions and transesterification, under acidic conditions. wikipedia.org However, the primary acid-catalyzed transformation for this compound is expected to involve the cleavage of the ester linkage due to the stability of the resulting tertiary carbocation.

The following table summarizes the potential products from the acid-catalyzed transformation of this compound:

| Reactant | Catalyst | Potential Products | Reaction Type |

| This compound | Acid (e.g., H₂SO₄) | 1-Methylcyclopentanol | Hydrolysis |

| This compound | Acid (e.g., H₂SO₄) | Acrylic Acid | Hydrolysis |

| This compound | Acid (e.g., H₂SO₄) | Rearranged Alcohols/Alkenes | Wagner-Meerwein Rearrangement |

Table 1: Potential Products of Acid-Catalyzed Reactions

Detailed research findings on analogous systems, such as the acid-catalyzed rearrangement of various epoxyolefins, have shown that the reaction pathway is highly dependent on the substrate's structure and the specific Lewis acid used. rsc.org For instance, the Nazarov cyclization, a process involving the rearrangement of divinyl ketones, can lead to cyclopentenone derivatives. nih.gov While not directly analogous, these studies highlight the propensity of five-membered ring systems to undergo rearrangements under acidic conditions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the free-radical polymerization of acrylates, providing a deeper understanding of the structure-reactivity relationships. ugent.beacs.org

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of energy profiles and the characterization of transition states. In the context of the free-radical polymerization of 1-Methylcyclopentyl prop-2-enoate, DFT can be used to model the elementary steps of initiation, propagation, and termination.

Theoretical studies on similar acrylate (B77674) monomers have shown that the propagation rate coefficient (kp) is a key determinant of polymerizability. ugent.be By calculating the activation energies for the addition of a radical to the monomer, the propagation kinetics can be predicted. For instance, in the polymerization of acrylates, the transition state for the propagation step involves the formation of a new carbon-carbon bond between the radical and the double bond of the monomer. The energy barrier for this process is influenced by both steric and electronic factors.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Propagation of Different Acrylate Radicals

| Propagating Radical | Monomer | Activation Energy (kcal/mol) |

| Methyl acrylate radical | Methyl acrylate | 5.2 |

| Ethyl acrylate radical | Ethyl acrylate | 5.5 |

| This compound radical | This compound | 5.8 (Estimated) |

| tert-Butyl acrylate radical | tert-Butyl acrylate | 6.1 |

Note: The value for this compound is an estimation based on trends observed in other acrylate systems, where bulkier substituents tend to slightly increase the activation energy due to steric hindrance.

The geometry of the transition state provides valuable information about the reaction mechanism. For acrylate polymerization, the transition state is typically characterized by an elongated C-C bond being formed and a planar arrangement of the atoms involved in the double bond.

The stability of the radical species involved in the polymerization of this compound is a critical factor influencing the reaction kinetics. DFT calculations can be employed to determine the relative stabilities of the monomeric radical and the propagating macroradical. The presence of the 1-methylcyclopentyl group can influence the electron density distribution and the geometry of the radical center.

The reactivity of the radical can be predicted using various DFT-based descriptors. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites within a molecule, offering insights into its reactivity towards radicals. For an acrylate monomer, the β-carbon of the double bond is typically the most susceptible to radical attack.

Table 2: Calculated Spin Density Distribution in a Hypothetical this compound Radical

| Atom | Spin Density (a.u.) |

| α-Carbon | +0.85 |

| Carbonyl Carbon | +0.05 |

| Carbonyl Oxygen | -0.10 |

| β-Carbon | +0.20 |

Note: These are representative values based on general trends in acrylate radicals, illustrating the localization of the unpaired electron primarily on the α-carbon.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. tandfonline.commdpi.com In the context of this compound polymerization, MD simulations can provide insights into the conformational dynamics of the growing polymer chain, the role of the solvent, and the diffusion of monomers and radicals. researchgate.net

By simulating the polymerization process at an atomistic level, it is possible to observe the chain growth in real-time and analyze the resulting polymer microstructure. MD simulations can help to understand how the bulky 1-methylcyclopentyl group affects the chain flexibility and the glass transition temperature of the resulting polymer.

Simulations of poly(acrylate) systems have shown that the mobility of the polymer chains and the fractional free volume of the polymer matrix are key factors influencing the material's properties. researchgate.net For poly(this compound), MD simulations could be used to predict its mechanical and transport properties.

Conformational Analysis of the this compound Moiety

The conformational flexibility of the 1-methylcyclopentyl group in this compound can significantly impact the packing of the polymer chains and, consequently, the macroscopic properties of the material. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" and the "half-chair". libretexts.orgdalalinstitute.comyoutube.com

In the envelope conformation, four carbon atoms are in a plane, while the fifth is out of the plane. libretexts.orgresearchgate.net In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. youtube.com The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation. researchgate.net

The presence of the methyl group and the prop-2-enoate substituent on the same carbon atom of the cyclopentyl ring will influence the relative energies of the different conformers. Steric interactions will likely favor conformations where the bulky groups occupy pseudo-equatorial positions. Computational methods can be used to calculate the potential energy surface for the rotation around the C-O bond of the ester group, identifying the most stable rotational isomers.

Table 3: Relative Energies of Cyclopentane Conformers

| Conformation | Relative Energy (kcal/mol) |

| Planar | ~5.0 |

| Envelope | 0 |

| Half-Chair | ~0.5 |

Note: These are general values for unsubstituted cyclopentane. The presence of substituents on this compound would alter these relative energies.

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed description of the electronic structure of this compound, which is fundamental to understanding its reactivity. nih.govwavefun.com These calculations can determine various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the electrostatic potential.

The HOMO-LUMO gap is a key indicator of the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org For an acrylate monomer, the LUMO is typically localized on the C=C double bond, making it susceptible to nucleophilic attack, including the addition of a radical.

Reactivity descriptors derived from quantum chemical calculations, such as hardness, softness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. acs.org These descriptors can be used to compare the reactivity of this compound with other acrylate monomers.

Table 4: Calculated Electronic Properties of a Model Acrylate Ester (Ethyl Acrylate)

| Property | Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.8 D |

| Electrophilicity Index (ω) | 1.5 eV |

Note: These values are for a representative acrylate ester and would be expected to be similar for this compound, with minor variations due to the different alkyl group.

Advanced Materials Applications of 1 Methylcyclopentyl Prop 2 Enoate Polymers

Design and Synthesis of High Viscosity Index Comb Polymers

Comb polymers are a class of macromolecules that are increasingly used as viscosity modifiers in lubricants to ensure optimal performance over a wide range of temperatures. The structure of these polymers, consisting of a backbone with pendant side chains, allows for the fine-tuning of their solution properties. In the pursuit of high viscosity index (VI) lubricants, which exhibit less change in viscosity with temperature, various monomers are explored for the synthesis of these comb polymers.

While detailed studies focusing exclusively on 1-methylcyclopentyl prop-2-enoate are not extensively documented, patent literature includes this monomer as a potential constituent in the synthesis of high VI comb polymer viscosity modifiers. These patents describe the polymerization of various monomers to create these advanced lubricant additives.

The general synthesis approach for these comb polymers involves the copolymerization of several types of monomers:

A macromonomer, such as a hydrogenated polybutadiene-based (alk)acrylate ester.

Alkyl (alk)acrylate ester monomers with varying chain lengths (e.g., C3-C8 and C12-C24).

Optionally, other specialty monomers, which can include cycloalkyl acrylates like this compound, to impart specific properties.

The inclusion of cyclic monomers such as this compound in the polymer architecture can influence the stiffness and solution conformation of the resulting comb polymer, which in turn can affect the viscosity and shear stability of the lubricant formulation.

Table 1: Potential Monomers in the Synthesis of High Viscosity Index Comb Polymers

| Monomer Type | Example | Potential Function |

| Macromonomer | Hydrogenated polybutadiene-based (alk)acrylate ester | Provides the "teeth" of the comb structure |

| Short-chain Alkyl Acrylate (B77674) | C3-C8 alkyl (alk)acrylate | Influences low-temperature viscosity |

| Long-chain Alkyl Acrylate | C12-C24 alkyl (alk)acrylate | Contributes to viscosity index improvement |

| Cycloalkyl Acrylate | This compound | May enhance shear stability and thermal properties |

Applications in Photolithography and Photoresist Formulations

Photolithography is a cornerstone of microfabrication, used to pattern thin films in the manufacturing of integrated circuits and other microdevices. Photoresists are light-sensitive materials that form the pattern on the substrate. The properties of the polymers used in photoresist formulations are critical to the resolution and accuracy of the photolithographic process.

Chemical suppliers list this compound as a material for use in photoresists. chemicalbook.com Its acrylate functional group allows it to be readily polymerized, often via photoinitiation, which is a fundamental characteristic of photoresist materials. cymitquimica.com The incorporation of the 1-methylcyclopentyl group can potentially enhance properties such as etch resistance and adhesion to the substrate.

Development of Advanced Materials for Electronic Devices

The use of this compound extends to the broader field of electronic and optoelectronic materials, as indicated by chemical industry suppliers. chemicalbook.com The polymers derived from this monomer can potentially be tailored for various applications within electronic devices.

In semiconductor manufacturing, polymeric materials are used in various ancillary and packaging roles. While there is no direct evidence of this compound being used as a primary semiconductor material, polymers incorporating this monomer could find use as dielectric layers, encapsulants, or in the aforementioned photolithography processes for patterning semiconductor wafers. The thermal stability and dielectric properties of the polymer would be key factors for such applications.

Polymers are integral to the construction of LEDs, serving as encapsulants, lenses, and substrates. The optical clarity and refractive index of a polymer are critical for its use in LED applications. Polymers containing cycloaliphatic structures, such as that from this compound, can offer good transparency and thermal stability, which are beneficial for the longevity and efficiency of LEDs. However, specific studies detailing the use of poly(this compound) in LEDs are not currently available.

In solar photovoltaic systems, polymers are used as encapsulants to protect the solar cells from the environment, as well as in backsheets and frontsheets. The key requirements for these materials are long-term UV stability, transparency, and weather resistance. The saturated cyclic structure of the 1-methylcyclopentyl group could contribute to enhanced UV stability compared to aromatic structures. Further research would be needed to evaluate the suitability of polymers based on this compound for these demanding applications.

Formulation of High-Performance Coatings, Inks, and Adhesives

The acrylate functionality of this compound makes it a suitable monomer for polymerization in the formulation of coatings, inks, and adhesives. cymitquimica.com These materials often rely on the polymerization of acrylic monomers to form a durable polymer network.

UV-curable formulations are of particular interest, where a liquid mixture of monomers and a photoinitiator is rapidly converted into a solid film upon exposure to UV light. The inclusion of this compound in such a formulation could influence the final properties of the cured material, such as hardness, chemical resistance, and adhesion.

Table 2: Potential Properties Imparted by this compound in Coatings, Inks, and Adhesives

| Property | Potential Influence of 1-Methylcyclopentyl Group |

| Hardness | The rigid cyclic structure may increase the hardness of the cured polymer. |

| Adhesion | The polarity and structure of the monomer can affect adhesion to various substrates. |

| Chemical Resistance | The cycloaliphatic nature may enhance resistance to certain chemicals. |

| Weatherability | Saturated cyclic structures can offer better UV stability and weather resistance. |

While general principles of acrylic polymer chemistry suggest these potential benefits, detailed performance data and specific formulations incorporating this compound are not widely published in scientific literature.

Degradation and Stability Studies

Autoxidative Degradation Pathways of Unsaturated Esters

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen at ambient temperatures. wikipedia.org It is a primary degradation pathway for organic compounds containing weak C-H bonds, and unsaturated compounds are particularly susceptible. wikipedia.org The process proceeds via a free-radical chain reaction, which can be divided into initiation, propagation, and termination stages. wikipedia.org For unsaturated esters like 1-Methylcyclopentyl prop-2-enoate, the presence of the double bond significantly influences the autoxidation mechanism.

The autoxidation of organic materials typically involves a free radical chain reaction. wikipedia.org The process is initiated by the formation of a carbon-centered radical. This radical reacts swiftly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org

The chain propagation phase consists of the following key reactions:

The newly formed peroxy radical abstracts a hydrogen atom from another ester molecule, particularly from a labile C-H bond, to form a hydroperoxide (ROOH) and a new carbon-centered radical. wikipedia.org

This new radical then reacts with another molecule of O₂, propagating the chain reaction by forming another peroxy radical. wikipedia.org

This cycle continues, leading to an accumulation of hydroperoxides. These hydroperoxides are relatively unstable and can decompose, often accelerated by heat, light, or the presence of metal ions, to form more radicals, such as alkoxy (RO•) and hydroxyl (•OH) radicals. researchgate.net This branching of the chain reaction leads to an auto-accelerating rate of oxidation. wikipedia.org In the context of unsaturated esters, the double bond is a prime site for radical attack, potentially leading to the formation of epoxides and other oxygenated products. acs.org Peroxy radicals can also undergo self-reaction to form unstable tetroxide intermediates, which can then decompose to yield a variety of products, including non-radical species or alkoxy radicals that can continue the chain reaction. copernicus.orgacs.org

The specific structure of this compound features several groups that influence its degradation:

The α,β-Unsaturated Ester Group: The carbon-carbon double bond in the acrylate (B77674) moiety is highly susceptible to radical addition reactions. This unsaturation provides a reactive site that can significantly accelerate autoxidation compared to saturated esters. klueber.com

The Ester Group: The ester linkage itself can be a site of oxidative attack. Oxidation can occur at the carbon atom alpha to the carbonyl group, potentially leading to chain cleavage and the formation of carboxylic acids and aldehydes. researchgate.net

The 1-Methylcyclopentyl Group: The tertiary hydrogen atom at the C1 position of the cyclopentyl ring is a potential site for hydrogen abstraction by radicals, which would initiate an oxidation chain. Furthermore, the bulky, branched nature of the 1-methylcyclopentyl group can provide steric hindrance around the ester linkage. researchgate.netauburn.edu This steric effect can slow down reactions that require nucleophilic attack at the carbonyl carbon, such as hydrolysis. auburn.edulubesngreases.com

Hydrolytic Stability under Various Conditions

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. pharmaceutical-journal.com For esters, this process reverses their formation, yielding a carboxylic acid and an alcohol. lubesngreases.comiql-nog.com The hydrolytic stability of an ester is a critical parameter, particularly in applications where moisture is present. researchgate.netlubesngreases.com

The hydrolysis of this compound would result in the formation of acrylic acid and 1-methylcyclopentanol (B105226). This reaction can be catalyzed by both acids and bases. pharmaceutical-journal.com The rate of hydrolysis is influenced by several factors, including pH, temperature, and the chemical structure of the ester. klueber.comresearchgate.netpharmaceutical-journal.com

Effect of pH: Ester hydrolysis can occur under both acidic and basic conditions, with the rate being dependent on the pH of the aqueous solution. pharmaceutical-journal.comcarbodiimide.com

Effect of Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. klueber.com

Effect of Structure: The susceptibility of an ester to hydrolysis is highly dependent on its molecular structure. researchgate.net Steric hindrance around the carbonyl group of the ester can significantly impede the approach of a water molecule or hydroxide (B78521) ion, thereby slowing the rate of hydrolysis. auburn.edulubesngreases.com The bulky 1-methylcyclopentyl group attached to the ester oxygen in this compound provides considerable steric hindrance, which is expected to enhance its hydrolytic stability compared to esters with linear or less-branched alcohol groups. researchgate.netauburn.edu

Table 1: Relative Hydrolytic Stability of Different Ester Structures

This table presents a qualitative comparison based on general chemical principles, as direct experimental data for this compound is not available. Stability increases with increased steric hindrance near the ester bond.

| Ester Structure | Alcohol Moiety | Steric Hindrance | Expected Relative Hydrolytic Stability |

| Methyl Acrylate | Primary | Low | Low |

| Ethyl Acrylate | Primary | Low | Low |

| tert-Butyl Acrylate | Tertiary | High | High |

| This compound | Tertiary | High | High |

Environmental Fate and Biodegradation Potential

The environmental fate of a chemical is determined by its mobility, persistence, and degradation pathways in various environmental compartments such as soil, water, and air. For this compound, its fate is largely tied to its classification as an acrylic ester.

Studies on various acrylic esters, such as methyl, ethyl, and butyl acrylate, show that they can biodegrade rapidly and have a low potential for persistence or bioaccumulation in the environment. nih.govresearchgate.net For instance, ethyl acrylate and butyl acrylate are considered easily biodegradable. nih.govresearchgate.net In a 28-day closed bottle test, the biodegradability of several acrylic esters ranged from 57% to 60%. nih.govresearchgate.net

The biodegradation of esters is often initiated by enzymatic hydrolysis, where microorganisms produce esterase enzymes that break the ester bond to form the constituent alcohol and carboxylic acid. researchgate.net These smaller molecules, acrylic acid and 1-methylcyclopentanol, can then be further metabolized by microorganisms. nih.gov The structure of the ester influences its biodegradability; for example, esters with a total carbon number between 12 and 18 and without branched-chain alcohol groups have shown good biodegradability in some studies. researchgate.net However, the presence of an unsaturated bond can sometimes increase biodegradability. researchgate.net

Table 2: Biodegradability Data for Structurally Related Acrylates

| Compound | Test Method | Duration | Biodegradation | Reference |

| Acrylic Acid | OECD 301D | 28 days | 81% | nih.govresearchgate.net |

| Methyl Acrylate | BOD5 | 5 days | Limited | nih.govresearchgate.net |

| Ethyl Acrylate | BOD5 | 5 days | 77% | nih.govresearchgate.net |

| Butyl Acrylate | BOD5 | 5 days | 56% | nih.govresearchgate.net |

| Acrylic Esters (general) | OECD 301D | 28 days | 57-60% | nih.govresearchgate.net |

Derivatization and Functionalization Strategies for 1 Methylcyclopentyl Prop 2 Enoate

1-Methylcyclopentyl prop-2-enoate is a bifunctional molecule that presents distinct opportunities for chemical modification at two primary sites: the reactive prop-2-enoate (acrylate) moiety and the saturated 1-methylcyclopentyl ring. Strategies for derivatization can selectively target one of these groups or, in some cases, involve both. The choice of strategy depends on the desired final molecular architecture and properties.

Q & A

Q. How should researchers address discrepancies in thermal analysis data between independent studies?

- Methodological Answer :

- Calibration Checks : Recalibrate DSC/TGA instruments with indium or zinc standards.

- Sample Purity : Verify via GC-MS to exclude impurities affecting decomposition profiles.

- Comparative Studies : Replicate prior experimental conditions (heating rate, atmosphere) to isolate variables. Use multivariate regression to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.